

Application Note: Absolute Quantification of Cholesteryl Esters using Cholesteryl Heneicosanoate

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Compound of Interest

Compound Name: *Cholesteryl Heneicosanoate*

Cat. No.: *B15601101*

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Introduction

Cholesteryl esters (CEs) are neutral lipids that play a central role in the transport and storage of cholesterol within the body. Dysregulation of CE metabolism is implicated in numerous diseases, including atherosclerosis, hypercholesterolemia, and certain cancers. Accurate and robust quantification of individual CE species is therefore crucial for understanding disease mechanisms and for the development of novel therapeutics. This application note describes a sensitive and reliable method for the absolute quantification of cholesteryl esters in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and **Cholesteryl Heneicosanoate** as an internal standard.

Cholesteryl Heneicosanoate, a non-endogenous odd-chain cholesteryl ester, is an ideal internal standard as it shares similar chemical and physical properties with endogenous CEs, ensuring comparable extraction efficiency and ionization response, while its unique mass allows for clear differentiation from naturally occurring species.

Experimental Protocols

This section details the necessary steps for sample preparation, LC-MS/MS analysis, and data processing for the absolute quantification of cholesteryl esters.

Sample Preparation (Lipid Extraction)

This protocol is adapted from a modified Folch lipid extraction method, suitable for various biological matrices such as plasma, serum, cell lysates, and tissue homogenates.

Materials:

- Biological sample (e.g., 50 µL plasma, 1x10⁶ cells, 10 mg tissue)
- Phosphate-buffered saline (PBS), ice-cold
- Chloroform:Methanol (2:1, v/v)
- **Cholesteryl Heneicosanoate** internal standard solution (10 µg/mL in chloroform:methanol 2:1)
- 0.9% NaCl solution
- Nitrogen gas stream
- Methanol

Procedure:

- For liquid samples (plasma, serum), transfer 50 µL to a glass tube. For cell pellets, resuspend in 1 mL of ice-cold PBS. For tissues, homogenize in an appropriate volume of ice-cold PBS.
- Add 20 µL of the 10 µg/mL **Cholesteryl Heneicosanoate** internal standard solution to each sample.
- Add 3 mL of chloroform:methanol (2:1, v/v).
- Vortex the mixture vigorously for 2 minutes.
- Incubate at room temperature for 15 minutes.
- Add 0.6 mL of 0.9% NaCl solution to induce phase separation.

- Vortex for 1 minute and centrifuge at 2,000 x g for 10 minutes at 4°C.
- Carefully collect the lower organic phase using a glass Pasteur pipette and transfer to a new glass tube.
- Dry the organic extract under a gentle stream of nitrogen gas at 37°C.
- Reconstitute the dried lipid extract in 200 µL of methanol for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Triple quadrupole mass spectrometer

LC Parameters:

Parameter	Value
Column	C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A	Water:Acetonitrile (40:60, v/v) with 10 mM Ammonium Formate
Mobile Phase B	Isopropanol:Acetonitrile (90:10, v/v) with 10 mM Ammonium Formate
Flow Rate	0.3 mL/min
Column Temperature	50°C
Injection Volume	5 µL
Gradient	0-2 min: 30% B; 2-12 min: 30-100% B; 12-18 min: 100% B; 18.1-20 min: 30% B

MS/MS Parameters:

Parameter	Value
Ionization Mode	Positive Electrospray Ionization (ESI+)
Capillary Voltage	3.5 kV
Source Temperature	150°C
Desolvation Temperature	400°C
Gas Flow	Desolvation: 800 L/hr; Cone: 50 L/hr
Collision Gas	Argon

Multiple Reaction Monitoring (MRM) Transitions:

The following table lists the precursor and product ions for the internal standard and major endogenous cholesterol esters. The product ion at m/z 369.3 corresponds to the dehydrated cholesterol backbone fragment.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Cone Voltage (V)	Collision Energy (eV)
Cholesteryl Heneicosanoate (IS)	712.7	369.3	50	40	25
Cholesteryl Linoleate (CE 18:2)	648.6	369.3	50	40	25
Cholesteryl Oleate (CE 18:1)	650.6	369.3	50	40	25
Cholesteryl Palmitate (CE 16:0)	624.6	369.3	50	40	25
Cholesteryl Stearate (CE 18:0)	652.6	369.3	50	40	25
Cholesteryl Arachidonate (CE 20:4)	672.6	369.3	50	40	25

Data Presentation

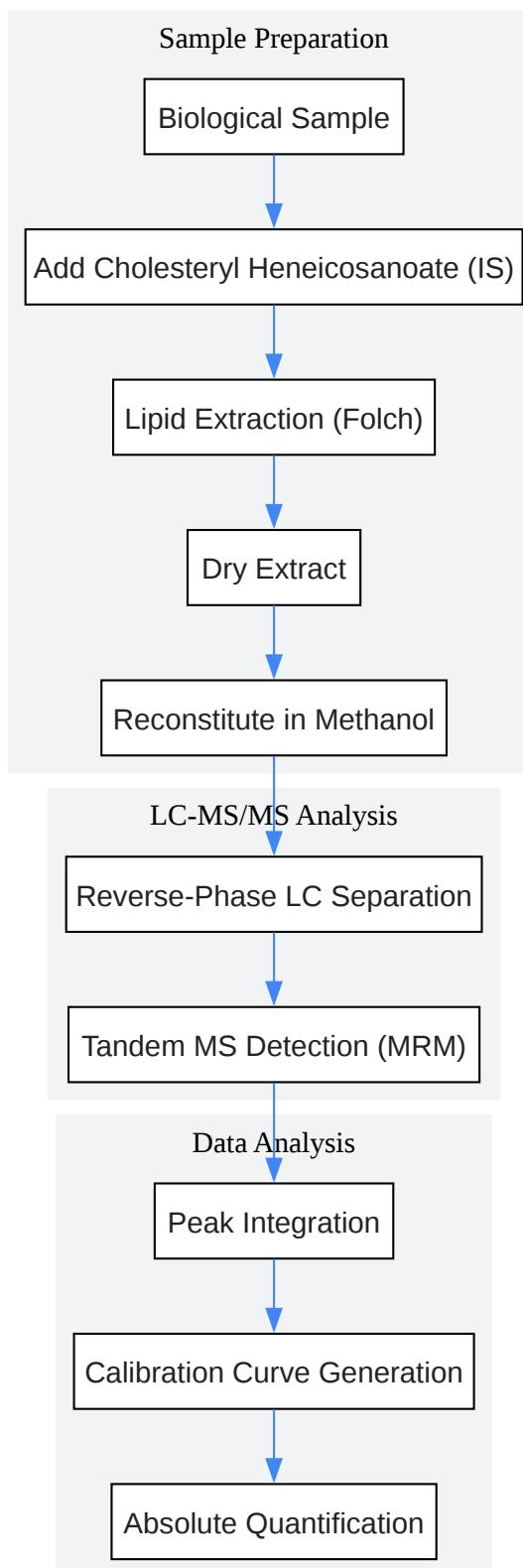
Method Validation Summary

The following table summarizes typical method validation parameters for the absolute quantification of cholesteryl esters using **Cholesteryl Heneicosanoate** as an internal standard.

Parameter	Cholesteryl Linoleate	Cholesteryl Oleate	Cholesteryl Palmitate
Linear Range (ng/mL)	1 - 1000	1 - 1000	1 - 1000
Correlation Coefficient (r^2)	> 0.995	> 0.995	> 0.995
Precision (%RSD)	< 15%	< 15%	< 15%
Accuracy (%Recovery)	85 - 115%	85 - 115%	85 - 115%
Lower Limit of Quantification (LLOQ) (ng/mL)	1	1	1

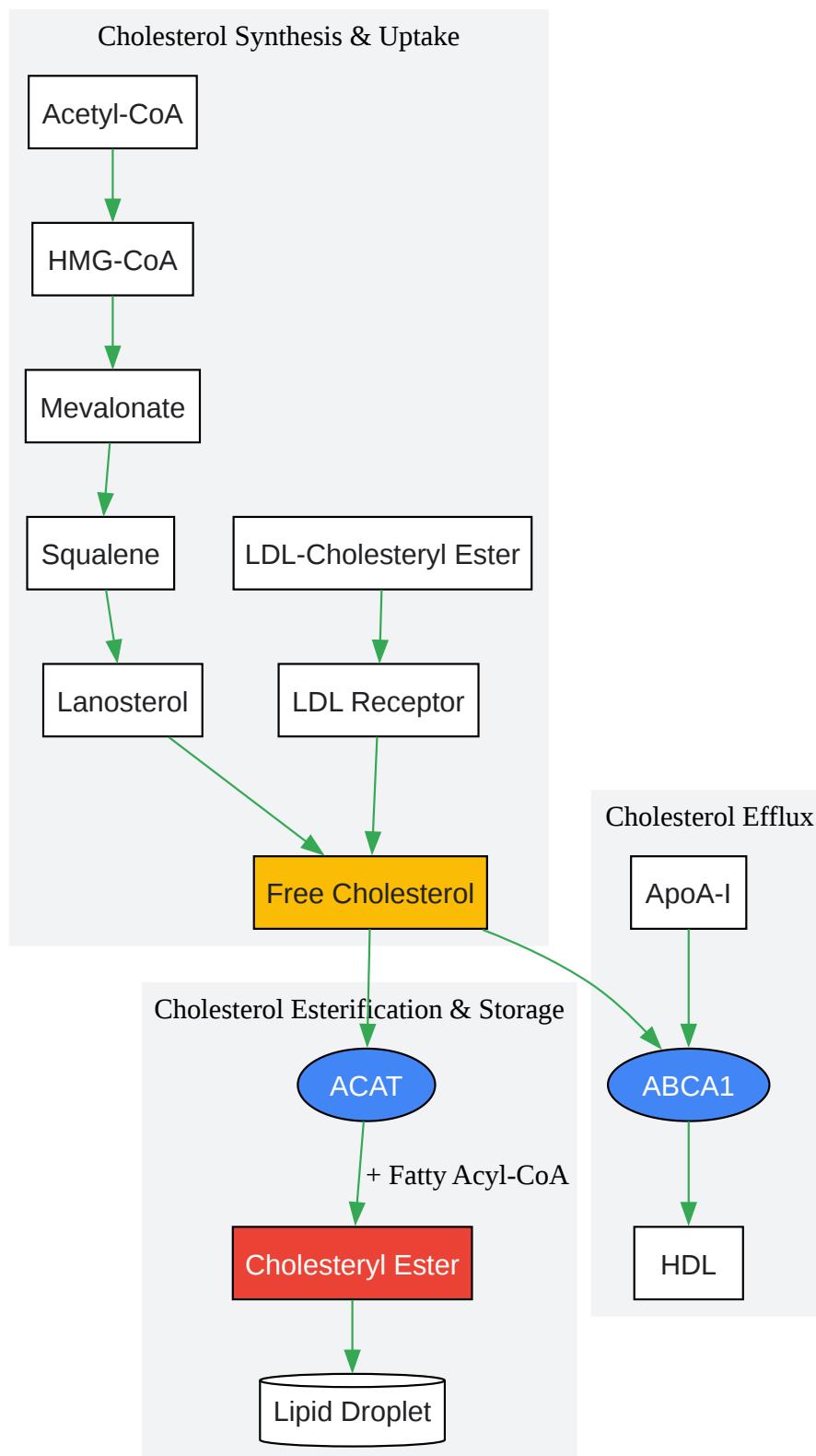
Visualizations

Experimental Workflow

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Caption: Workflow for cholesterol ester quantification.

Cholesterol Metabolism and Storage



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Caption: Cellular cholesterol metabolism and storage pathway.

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